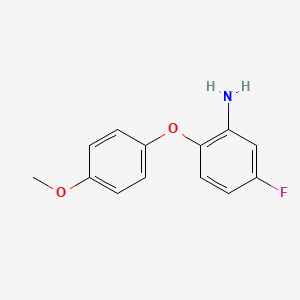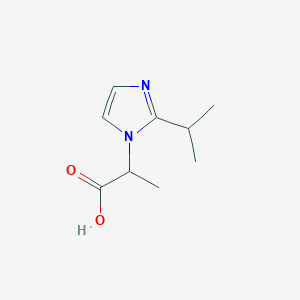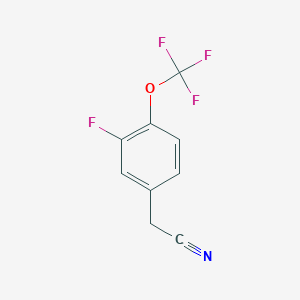
5-Fluoro-2-(4-methoxyphenoxy)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(4-methoxyphenoxy)phenylamine is a specialty product used for proteomics research . It has a molecular formula of C13H12FNO2 and a molecular weight of 233.24 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(4-methoxyphenoxy)phenylamine consists of a phenylamine core with a fluoro group at the 5th position and a methoxyphenoxy group at the 2nd position .Applications De Recherche Scientifique
Radioligand Synthesis : One study describes the synthesis of a potential radioligand involving a compound structurally related to 5-Fluoro-2-(4-methoxyphenoxy)phenylamine. This radioligand could be used for studying the GABA receptor in the brain, indicating potential applications in neuroscience and medical imaging (Vos & Slegers, 1994).
Neurological Research : A derivative of 5-Fluoro-2-(4-methoxyphenoxy)phenylamine was used as a molecular imaging probe to study serotonin 1A receptors in the living brains of Alzheimer's disease patients. This research provides insights into the neurochemical alterations in Alzheimer's disease and could aid in the development of new treatments (Kepe et al., 2006).
Material Science Applications : In a study on fluoroionophores, derivatives of 5-Fluoro-2-(4-methoxyphenoxy)phenylamine demonstrated specific chelation properties, indicating potential use in the detection and quantification of metal ions. These properties are valuable in various analytical chemistry and material science applications (Hong et al., 2012).
Organic Electronics : The impact of polar side groups, including methoxy and fluoro substitutions, on transport and luminescence properties of naphthyl phenylamine compounds was investigated. This research contributes to the understanding of materials suitable for organic electronics, particularly in the context of organic light-emitting diodes (Tong et al., 2004).
Analytical Chemistry : Research has been conducted on the use of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, for fluorescence quenching studies. This has implications in analytical chemistry, particularly in the study of the molecular interactions and properties of various substances (Geethanjali et al., 2015).
Propriétés
IUPAC Name |
5-fluoro-2-(4-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPMKVHUHKRCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)


